Sodium hydrosulfite, anhydrous

Catalog No.
S603452
CAS No.
7775-14-6
M.F
H2NaO4S2
M. Wt
153.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium hydrosulfite, anhydrous

CAS Number

7775-14-6

Product Name

Sodium hydrosulfite, anhydrous

Molecular Formula

H2NaO4S2

Molecular Weight

153.14 g/mol

InChI

InChI=1S/Na.H2O4S2/c;1-5(2)6(3)4/h;(H,1,2)(H,3,4)

InChI Key

VFCYIVVNTGUBCH-UHFFFAOYSA-N

SMILES

Array

solubility

Slightly sol in alcohol; very soluble in water
Slightly sol in cold water; insoluble in acids
At 20 °C, 24.1 g/100 g water
Solubility in water, g/100ml at 20 °C: 25 (moderate)

Synonyms

Dithionous Acid Disodium Salt; Blankit; Blankit IN; Blankit S; Burmol; Cyclanon ARC; Disodium Dithionite; Disodium Hydrosulfite; Hydros; Hydrosulfite R Conc; Sodium Dithionite; Sodium Hyposulfite; V-Brite B; Vatrolite;

Canonical SMILES

[O-]S(=O)S(=O)[O-].[Na+].[Na+]

The exact mass of the compound Sodium Hydrosulfite, 85per cent is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly sol in alcohol; very soluble in waterslightly sol in cold water; insoluble in acidsat 20 °c, 24.1 g/100 g watersolubility in water, g/100ml at 20 °c: 25 (moderate). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfites. It belongs to the ontological category of inorganic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium hydrosulfite, anhydrous (also known as sodium dithionite) is a powerful, water-soluble inorganic reducing agent characterized by a standard reduction potential of -0.66 V at pH 7, which increases to approximately -0.78 V under alkaline conditions[1]. In industrial procurement, specifying the anhydrous form is critical, as it maximizes the active reducing equivalent per kilogram while mitigating the severe atmospheric moisture sensitivity inherent to the dihydrate form [2]. It is the industrial benchmark for processes requiring aggressive but controlled aqueous reduction, functioning via the dissociation of the dithionite anion into highly reactive [SO2]− radical anions [1]. Its primary commercial value lies in its ability to drive bulk reductions—such as vat dye solubilization, mechanical pulp bleaching, and selective nitroarene reduction—rapidly and cost-effectively without the generation of explosive hydrogen gas[3].

Substituting anhydrous sodium hydrosulfite with generic alternatives introduces severe operational, environmental, or economic penalties. Historically, zinc dithionite was used for similar applications, but its substitution is now prohibited in most jurisdictions due to strict heavy metal effluent discharge limits [1]. While thiourea dioxide (formamidine sulfinic acid) offers higher absolute stability, it requires significantly higher activation temperatures (>80 °C) and stronger alkali to initiate reduction, drastically increasing energy costs and risking the thermal degradation of sensitive substrates [2]. Conversely, substituting with sodium borohydride is cost-prohibitive for bulk deoxygenation or bleaching and introduces severe process hazards by evolving explosive hydrogen gas in aqueous media . Finally, failing to specify the 'anhydrous' grade and procuring the dihydrate form results in a structurally unstable material that is highly prone to rapid exothermic oxidation and spontaneous ignition upon ambient moisture contact [1].

Thermal Activation Efficiency vs. Thiourea Dioxide

In industrial reductive bleaching and vat dyeing, the activation temperature of the reducing agent directly dictates facility energy consumption. Sodium hydrosulfite achieves optimal reductive bleaching at 45–65 °C at pH 5.5–6.0[1]. In contrast, its closest chemical substitute, thiourea dioxide, requires heating to 80 °C at pH 7.0 to achieve effective reduction [1]. This 15–35 °C differential allows facilities using sodium hydrosulfite to operate at significantly lower thermal loads, reducing energy costs and preventing thermal damage to delicate cellulosic or proteinaceous fibers.

Evidence DimensionOptimal processing temperature for reductive bleaching
Target Compound Data45–65 °C
Comparator Or BaselineThiourea dioxide (80 °C)
Quantified Difference15–35 °C lower thermal requirement
ConditionsAqueous reductive bleaching (1–5 g/L concentration)

Procuring sodium hydrosulfite lowers facility energy consumption and enables the processing of temperature-sensitive substrates that would degrade under thiourea dioxide conditions.

Elimination of Heavy Metal Effluent vs. Zinc Dithionite

Historically, zinc dithionite was utilized for mechanical pulp bleaching, leaving significant heavy metal residues in wastewater. Sodium hydrosulfite provides identical dithionite-driven reducing power but degrades entirely into benign sulfite, sulfate, and thiosulfate species under physiological and environmental conditions [1]. While zinc dithionite processes inherently discharge stoichiometric zinc or require secondary precipitation steps to handle >300 ppm zinc loads, sodium hydrosulfite contains <20 ppm total heavy metals as a trace impurity[2].

Evidence DimensionHeavy metal discharge potential
Target Compound Data0 ppm stoichiometric heavy metals (<20 ppm trace impurities)
Comparator Or BaselineZinc dithionite (Stoichiometric zinc discharge, >300 ppm)
Quantified DifferenceComplete elimination of primary heavy metal effluent
ConditionsStandard industrial bleaching and wastewater discharge

Mandatory for procurement in any jurisdiction with strict EPA or local environmental limits on heavy metal wastewater discharge.

Storage Stability and Ignition Risk vs. Dihydrate Form

The hydration state of sodium dithionite critically impacts its safety and shelf life. The dihydrate form is highly sensitive to atmospheric oxygen; the heat of oxidation can lead to spontaneous ignition upon contact with ambient moisture [1]. By contrast, anhydrous sodium hydrosulfite is stable in dry air and only decomposes exothermically upon prolonged heating above 90 °C [1]. This fundamentally changes the warehousing requirements, allowing the anhydrous form to be stored safely for extended periods when kept sealed, whereas the dihydrate poses an acute fire hazard.

Evidence DimensionThermal stability and moisture-induced ignition risk
Target Compound DataStable in dry air; decomposes >90 °C
Comparator Or BaselineSodium dithionite dihydrate (Rapid exothermic oxidation/ignition upon moisture contact)
Quantified DifferenceElimination of ambient moisture-induced spontaneous combustion
ConditionsStandard dry warehousing conditions

Procuring the anhydrous grade is a strict safety and logistics requirement to prevent warehouse fires and ensure predictable active-ingredient concentrations over time.

Aqueous Process Safety vs. Sodium Borohydride

In large-scale aqueous reduction processes, gas evolution is a major safety and engineering constraint. Sodium borohydride, a common alternative reducing agent, hydrolyzes in aqueous media (especially below pH 10) to evolve highly explosive hydrogen gas, requiring specialized explosion-proof ventilation . Sodium hydrosulfite reduces substrates via electron transfer that yields soluble bisulfite/sulfite ions (S2O4^2- + 2 H2O → 2 HSO3^- + 2 e^- + 2 H^+) without generating hydrogen gas [1].

Evidence DimensionExplosive gas evolution in aqueous media
Target Compound Data0 moles H2 gas generated
Comparator Or BaselineSodium borohydride (Generates up to 4 moles H2 per mole of NaBH4 upon hydrolysis)
Quantified Difference100% reduction in hydrogen gas explosion hazard
ConditionsAqueous reduction tanks at neutral to mildly alkaline pH

Allows facilities to perform bulk aqueous reductions using standard reactor vessels without investing in costly explosion-proof infrastructure.

Low-Temperature Vat Dyeing and Indigo Solubilization

Because sodium hydrosulfite activates at 45–65 °C, it is the procurement standard for reducing insoluble vat dyes (like indigo) into their soluble leuco forms. It is strictly preferred over thiourea dioxide in facilities looking to minimize energy consumption or when processing textiles that cannot withstand 80 °C+ alkaline baths [1].

Heavy-Metal-Free Bleaching of Mechanical Pulp and Kaolin Clay

Leveraging its high reduction potential without the heavy metal burden of zinc dithionite, anhydrous sodium hydrosulfite is the ideal choice for reductive bleaching in the paper and minerals industries. It ensures compliance with strict environmental effluent regulations while maintaining high brightness yields[2].

Safe, Large-Scale Aqueous Organic Reductions

For the reduction of nitroaromatics to anilines, or the selective 1,4-reduction of conjugated systems, sodium hydrosulfite is prioritized over sodium borohydride in scale-up environments. Its lack of hydrogen gas evolution allows it to be used safely in standard aqueous reactors without explosion-proof ventilation [3].

Physical Description

Sodium dithionite is a whitish to light yellow crystalline solid having a sulfur dioxide-like odor. It spontaneously heats on contact with air and moisture. This heat may be sufficient to ignite surrounding combustible materials. Under prolonged exposure to fire or intense heat containers of this material may violently rupture. It is used in dyeing and to bleach paper pulp.
DryPowder; Liquid; OtherSolid
WHITE CRYSTALLINE POWDER.

Color/Form

White or grayish-white crystalline powder
Light-lemon-colored solid in powder or flake form
White, colorless or yellow-white crystals

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

152.92922017 Da

Monoisotopic Mass

152.92922017 Da

Flash Point

about 100 °C (open cup)
>100 °C o.c.

Heavy Atom Count

7

Density

2.38 g/cu cm
2.4 g/m³

LogP

log Kow = < -4.7

Odor

Faint sulfurous
Slight characteristic odo

Melting Point

52 °C (decomposes)

UNII

2K5B8F6ES1

GHS Hazard Statements

H251: Self-heating;
may catch fire [Danger Self-heating substances and mixtures];
H302: Harmful if swallowed [Warning Acute toxicity, oral]

Therapeutic Uses

Sodium thiosulfate is used in humans to lessen some of the side effects of cisplatin (a cancer medicine). It is also used in the emergency treatment of cyanide poisoning. Sodium thiosulfate is assumed to be intrinsically non-toxic.
Sulfites such as sodium pyrosulfite and sodium dithionite, applied topically to the skin of cement workers, appear to be effective in prevention of dermatitis. 9 previously proven chrome sensitive individuals were patch tested with aqueous potassium dichromate 0.5 % mixed with sodium dithionite in the proportion of 3 g/L. Not one patient developed a positive reaction to the chromate mixed with sodium dithionite, though all reacted to 0.5 % chromate in water without sodium dithionite.

Pictograms

Flammable Irritant

Flammable;Irritant

Impurities

88% pure w/w. Impurities: Disodium disulfite (1-5% w/w); Sodium sulfite (1-5% w/w); Sodium thiosulfate (0-2% w/w)

Other CAS

7775-14-6

Dates

Last modified: 08-15-2023

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